
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with a hydroxyl group, an iodine atom, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the iodination of a cyclohexene derivative followed by esterification and hydroxylation. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclohexene ring. The esterification can be carried out using methanol and an acid catalyst, while the hydroxylation can be achieved using a hydroxylating agent such as hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated cyclohexene derivatives.
Substitution: Formation of substituted cyclohexene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-hydroxy-5-bromocyclohex-3-ene-1-carboxylate
- Methyl 2-hydroxy-5-chlorocyclohex-3-ene-1-carboxylate
- Methyl 2-hydroxy-5-fluorocyclohex-3-ene-1-carboxylate
Uniqueness
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding and different pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
105706-87-4 |
|---|---|
Molekularformel |
C8H11IO3 |
Molekulargewicht |
282.08 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H11IO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-3,5-7,10H,4H2,1H3 |
InChI-Schlüssel |
KPAMQNVXBBCMHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C=CC1O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


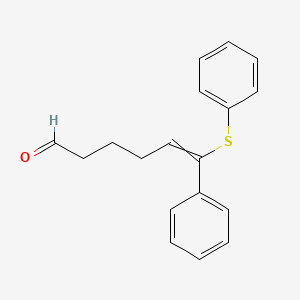
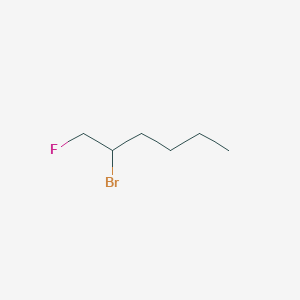
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
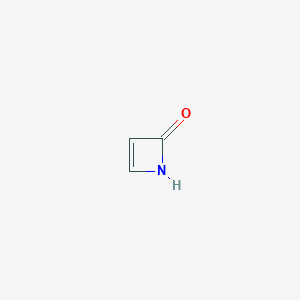

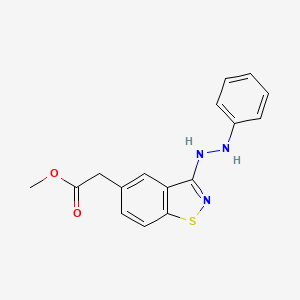
![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
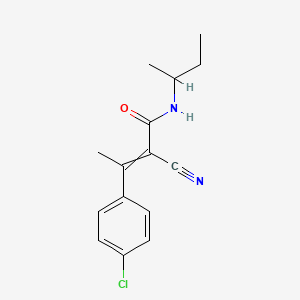
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
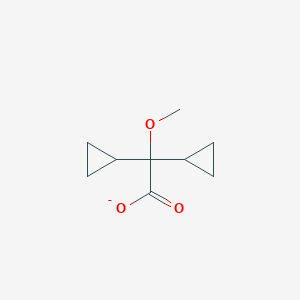
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

